4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide
Description
4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule characterized by a pyrazole core substituted with an amino group at position 4 and a carboxamide moiety at position 3, where the carboxamide nitrogen is further substituted with a cyclopropyl group. Its molecular formula is C₇H₁₀N₄O (calculated molecular weight: 166.19 g/mol). Pyrazole derivatives are widely studied in medicinal chemistry due to their versatility in interacting with enzymes and receptors, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
4-amino-N-cyclopropyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-3-9-11-6(5)7(12)10-4-1-2-4/h3-4H,1-2,8H2,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVCAUUPWDKEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole precursor in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can have varied biological activities and applications.
Scientific Research Applications
Synthesis of 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have optimized synthetic pathways that allow for the efficient production of this compound with moderate to high yields. For instance, microwave-assisted methods have been reported to enhance reaction efficiency and yield .
Anticancer Properties
This compound has shown promising anticancer activities in various studies. It has been tested against several human cancer cell lines, demonstrating significant cytotoxic effects. For example, compounds derived from pyrazole scaffolds have exhibited IC50 values as low as 0.58 µM against HCT-116 colon carcinoma cells . The presence of the cyclopropyl group is believed to enhance binding affinity to target proteins involved in cancer progression.
Anti-inflammatory Effects
Recent research indicates that derivatives of this compound can inhibit key signaling pathways related to inflammation. Studies have shown that certain pyrazole derivatives can effectively reduce human platelet aggregation and reactive oxygen species (ROS) production, which are critical in inflammatory responses . The compound's ability to modulate p38MAPK phosphorylation also suggests its potential as an anti-inflammatory agent.
Antimicrobial Activity
The pyrazole derivatives, including this compound, have been evaluated for their antimicrobial properties against various pathogens. Some derivatives demonstrated effective inhibition against phytopathogenic fungi, indicating their potential use in agricultural applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide with a structurally related analog, 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide ():
Functional Implications
- Steric and Binding Effects : The cyclopropyl group in the target compound may enhance binding affinity due to its rigid, planar structure, which optimizes steric interactions with hydrophobic pockets in target proteins. In contrast, the analog’s larger substituent (propyl-linked pyrazole) increases molecular weight and may reduce solubility or membrane permeability .
- Synthetic Accessibility : The cyclopropyl derivative’s simpler structure likely offers easier synthetic routes compared to the multi-step synthesis required for the analog’s extended side chain.
Computational Insights
AutoDock Vina (), a widely used molecular docking tool, enables comparative analysis of binding modes.
- Target Compound : Cyclopropyl’s rigidity may improve docking scores in enzymes like kinases, where precise steric fit is critical.
- Analog : The bulkier substituent could introduce torsional strain or clash with binding site residues, reducing predicted affinity .
Biological Activity
4-Amino-N-cyclopropyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring with an amino group and a cyclopropyl group, contributing to its unique chemical reactivity. Its molecular formula is .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : It has been studied for its ability to inhibit cancer cell proliferation.
- Anti-inflammatory Properties : The compound shows potential in modulating inflammatory responses.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound can inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. This inhibition leads to reduced lactate production and subsequent cancer cell growth suppression .
- Receptor Interaction : It may also interact with various receptors, influencing signaling pathways that regulate inflammation and cancer progression.
Anticancer Studies
In one study, derivatives of pyrazole compounds, including this compound, demonstrated IC50 values in the low micromolar range against various cancer cell lines. The compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 0.08 - 12.07 | Tubulin polymerization inhibition |
Anti-inflammatory Studies
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it inhibited LPS-induced TNFα release in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
| Study Type | Effect Observed |
|---|---|
| In vitro | Inhibition of TNFα release |
| In vivo | Reduced microglial activation |
Case Studies
- Cell Line Studies : In experiments using MiaPaCa2 pancreatic cancer cells, treatment with this compound resulted in significant inhibition of cell proliferation and glycolysis .
- Inflammation Models : Animal studies indicated that administration of the compound reduced inflammatory markers and improved outcomes in models of neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
